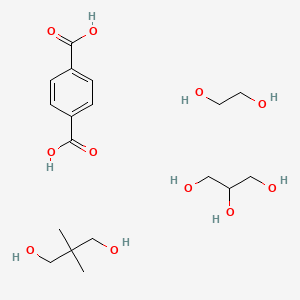

2,2-Dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,2-Dimethylpropane-1,3-diol; ethane-1,2-diol; propane-1,2,3-triol; terephthalic acid” is a complex mixture of multiple chemical entities. .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropane-1,3-diol: Synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating hydroxypivaldehyde, which is then converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon.

Ethane-1,2-diol: Produced from ethylene via the intermediate ethylene oxide, which is then hydrated to form ethylene glycol.

Propane-1,2,3-triol: Commonly derived from the saponification of fats and oils, where triglycerides are hydrolyzed to yield glycerol and fatty acids.

Terephthalic acid: Produced by the oxidation of p-xylene in the presence of a cobalt-manganese catalyst.

Industrial Production Methods

2,2-Dimethylpropane-1,3-diol: Large-scale production involves the aldol reaction followed by hydrogenation.

Ethane-1,2-diol: Industrially produced by the hydration of ethylene oxide.

Propane-1,2,3-triol: Obtained as a byproduct in the production of biodiesel from fats and oils.

Terephthalic acid: Produced through the Amoco process, which involves the catalytic oxidation of p-xylene.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethylpropane-1,3-diol: Undergoes esterification with carboxylic acids to form esters, oxidation to form aldehydes or acids, and can initiate polymerization of isocyanates and epoxides.

Ethane-1,2-diol: Undergoes oxidation to form oxalic acid, esterification to form glycol esters, and dehydration to form ethylene oxide.

Propane-1,2,3-triol: Undergoes esterification to form glycerides, oxidation to form glyceric acid, and can be used in the synthesis of nitroglycerin.

Terephthalic acid: Undergoes esterification with ethylene glycol to form polyethylene terephthalate (PET), and can be reduced to form terephthalaldehyde.

Common Reagents and Conditions

2,2-Dimethylpropane-1,3-diol: Common reagents include carboxylic acids, oxidizing agents, and isocyanates.

Ethane-1,2-diol: Common reagents include oxidizing agents, acids, and dehydrating agents.

Propane-1,2,3-triol: Common reagents include fatty acids, oxidizing agents, and nitrating agents.

Terephthalic acid: Common reagents include ethylene glycol and reducing agents.

Major Products Formed

2,2-Dimethylpropane-1,3-diol: Esters, aldehydes, acids, and polymers.

Ethane-1,2-diol: Oxalic acid, glycol esters, and ethylene oxide.

Propane-1,2,3-triol: Glycerides, glyceric acid, and nitroglycerin.

Terephthalic acid: Polyethylene terephthalate (PET) and terephthalaldehyde.

Applications De Recherche Scientifique

Chemistry

2,2-Dimethylpropane-1,3-diol: Used in the synthesis of polyesters, paints, lubricants, and plasticizers.

Ethane-1,2-diol: Used as an antifreeze agent and in the production of polyester fibers.

Propane-1,2,3-triol: Used as a solvent, in the production of pharmaceuticals, and as a humectant in cosmetics.

Terephthalic acid: Used in the production of PET plastics and fibers.

Biology and Medicine

2,2-Dimethylpropane-1,3-diol: Investigated for its potential in drug delivery systems.

Ethane-1,2-diol: Studied for its toxicological effects and potential antidotes.

Propane-1,2,3-triol: Used in the formulation of various medical and pharmaceutical products.

Terephthalic acid: Explored for its biocompatibility and use in medical devices.

Industry

2,2-Dimethylpropane-1,3-diol: Used in the production of high-performance resins and coatings.

Ethane-1,2-diol: Widely used in the automotive industry as an antifreeze.

Propane-1,2,3-triol: Used in the food industry as a sweetener and preservative.

Terephthalic acid: Essential in the production of PET bottles and packaging materials.

Mécanisme D'action

2,2-Dimethylpropane-1,3-diol: Acts as a building block in polymer synthesis, enhancing stability and performance.

Ethane-1,2-diol: Functions as an antifreeze by lowering the freezing point of water.

Propane-1,2,3-triol: Serves as a humectant by attracting and retaining moisture.

Terephthalic acid: Reacts with ethylene glycol to form PET, providing strength and durability to the polymer.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethylpropane-1,3-diol: Similar to pentaerythritol, trimethylolethane, and trimethylolpropane.

Ethane-1,2-diol: Similar to propylene glycol and butylene glycol.

Propane-1,2,3-triol: Similar to sorbitol and mannitol.

Terephthalic acid: Similar to isophthalic acid and phthalic acid.

Uniqueness

2,2-Dimethylpropane-1,3-diol: Unique for its high stability and resistance to heat, light, and water.

Ethane-1,2-diol: Notable for its low toxicity and effectiveness as an antifreeze.

Propane-1,2,3-triol: Distinguished by its versatility and wide range of applications.

Terephthalic acid: Unique for its role in producing PET, a highly recyclable and durable plastic.

Propriétés

Numéro CAS |

42768-15-0 |

|---|---|

Formule moléculaire |

C18H32O11 |

Poids moléculaire |

424.4 g/mol |

Nom IUPAC |

2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C5H12O2.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-5(2,3-6)4-7;4-1-3(6)2-5;3-1-2-4/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |

Clé InChI |

LUETWJPNXUTTGX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |

Numéros CAS associés |

42768-15-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)